N-Methylisoleucine

Peptide hormone analog Insulin receptor Lipogenesis

Standard N-methyl amino acids often fail to reproduce bioactivity due to side-chain specific steric effects. N-Methylisoleucine provides quantifiable, distinct conformational bias vs. N-methylvaline or N-methylleucine. - Insulin analogs: Preserves 2.6x higher lipogenesis & 4.6x higher receptor binding than N-MeVal. - Angiotensin II: >19-fold antagonist potency reduction ideal as negative control. - Actinomycin D: 25% acute toxicity increase offers intermediate safety/toxicity balance. Direct replacement for reproducible SAR. Supplied with analytical certificate.

Molecular Formula C7H15NO2
Molecular Weight 145.20 g/mol
Cat. No. B11941870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methylisoleucine
Molecular FormulaC7H15NO2
Molecular Weight145.20 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)O)NC
InChIInChI=1S/C7H15NO2/c1-4-5(2)6(8-3)7(9)10/h5-6,8H,4H2,1-3H3,(H,9,10)
InChIKeyKSPIYJQBLVDRRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methylisoleucine: Peptide Bioactivity Modulator


N-Methylisoleucine (MeIle) is a non-proteinogenic, N-methylated derivative of the branched-chain amino acid isoleucine [1]. Its structural hallmark is the substitution of a hydrogen on the α-nitrogen with a methyl group, which introduces a tertiary amide bond upon incorporation into peptides [1]. This modification sterically restricts backbone flexibility, eliminates a hydrogen-bond donor, and alters cis/trans amide bond equilibria, thereby profoundly influencing peptide conformation, stability, and receptor interactions [1].

1
Non-proteinogenic N-methyl amino acid for peptide backbone modification
2
Introduces steric constraint and reduces backbone hydrogen bonding
3
Modulates cis/trans amide equilibria and receptor interaction profiles

N-Methylisoleucine: Why It Cannot Be Substituted


The steric and electronic impact of an N-methyl amino acid is not universal but is exquisitely dependent on the side chain's bulk and branching [1]. While N-methylation broadly reduces hydrogen bonding, the specific conformational biases and steric clashes introduced by N-methylisoleucine's sec-butyl side chain are distinct from those of N-methylvaline (isopropyl) or N-methylleucine (isobutyl) [2]. These differences manifest as quantifiable, and often divergent, changes in bioactivity when substituted into the same peptide scaffold, meaning that replacing N-methylisoleucine with a cheaper or more common analog can drastically alter a compound's performance and render biological data non-reproducible [1][2].

Side chain
sec-butyl (branched β-carbon)
N-methylvaline: isopropyl — distinct steric clash profile
Bioactivity shift
Conformation-specific peptide SAR
N-methylleucine: isobutyl — divergent bioactivity changes in same scaffold
Analytical ID
Requires validated multi-method confirmation
Ion-exchange co-elution with N-methylleucine; partial paper-chromatography separation from allo-isoleucine

N-Methylisoleucine: Head-to-Head Bioactivity Evidence


Insulin Receptor Potency: Superior to N-Methylvaline

In a direct comparison, [2-N-methylisoleucine-A]insulin ([MeIle2-A]insulin) exhibited significantly higher in vitro potency than its analog [3-N-methylvaline-A]insulin ([MeVal3-A]insulin) when substituted at respective critical backbone positions [1]. This demonstrates that N-methylisoleucine's specific steric profile is more compatible with insulin receptor activation in this context, making it a superior choice for preserving partial bioactivity in structure-activity relationship (SAR) studies [1].

Insulin receptor partial agonism
Head-to-head
5.4% lipogenesis / 4.6% binding (vs 2.1% / 1.0% for N-methylvaline analog)
Supports peptide SAR with partial receptor activation context
Rat fat cell lipogenesis; liver membrane binding
Peptide hormone analog Insulin receptor Lipogenesis

Actinomycin D: Acute Toxicity vs. N-Methylleucine

In actinomycin D (AMD) analogs, replacing the native N-methyl-L-valine at position 5 with N-methylisoleucine yielded a different toxicity profile compared to substitution with N-methylleucine [1]. While the N-methylisoleucine analog was slightly more toxic than the parent AMD, the L-methylleucine analog showed comparable toxicity [1]. This indicates that the side-chain structure of N-methyl amino acids directly and differentially modulates the in vivo safety of this important antibiotic scaffold [1].

Actinomycin D toxicity endpoint
Head-to-head
1.25-fold higher acute toxicity vs parent AMD (N-methylleucine analog: comparable to parent)
Side-chain modulates in vivo toxicity endpoint profile
Mouse acute toxicity assay
Actinomycin analog Antitumor agent Acute toxicity

Angiotensin II Antagonist Potency: vs. O-Methylthreonine

In a series of angiotensin II antagonist peptides, substitution with N-methylisoleucine at position 5 ([Sar1,MeIle5,Ile8]angiotensin II) resulted in a substantially weaker in vivo antagonist response compared to an analog with an O-methylthreonine substitution at position 8 [1]. This demonstrates that N-methylisoleucine is not a universally effective replacement, and its use must be guided by position-specific SAR data rather than general assumptions about N-methylation benefits [1].

Angiotensin II antagonist potency
Head-to-head
Dose Ratio 3.26 (vs 62.52 for O-methylthreonine analog)
Position-specific antagonist activity varies widely
Rat pressor response model
Angiotensin II antagonist Blood pressure regulation Peptide SAR

Chromatographic Behavior: vs. N-Methylleucine & Alloisoleucine

Analytical resolution of branched-chain N-methyl amino acids is challenging and compound-specific. Standard ion-exchange chromatography fails to resolve N-methylleucine from N-methylisoleucine, while paper chromatography only partially separates N-methylisoleucine from its diastereomer, N-methyl-allo-isoleucine [1]. This lack of simple resolution highlights the necessity for rigorous, validated analytical methods to confirm the identity and purity of the specific N-methylisoleucine isomer, as contamination or misidentification with a close analog cannot be ruled out by routine methods [1].

Chromatographic resolution
Method context
Co-elutes with N-methylleucine on IEC; partial separation from allo-isoleucine on paper
Identity confirmation requires comparator-based analytical strategy
Ion-exchange and paper chromatography comparison
Analytical chemistry Chromatography Quality control

N-Methylisoleucine: Recommended Applications


Insulin Analog SAR with Partial Agonism

Based on direct comparative data showing that N-methylisoleucine in insulin preserves 2.6-fold higher lipogenesis stimulation and 4.6-fold higher receptor binding compared to N-methylvaline [1], researchers should prioritize this compound when probing the role of backbone hydrogen bonding at the A1-A2 junction in insulin. It provides a more nuanced, intermediate activity profile that is more likely to yield interpretable SAR results than the more severely inactivating N-methylvaline substitution.

Actinomycin D Derivatives: Fine-Tuned Toxicity

The finding that N-methylisoleucine substitution at the 5-position of actinomycin D increases acute toxicity by 25% relative to the parent compound and to an N-methylleucine analog [1] makes it a precise tool for modulating this parameter. It is the building block of choice for projects where a defined, intermediate increase in toxicity is desired to balance potency and safety, offering a middle ground between more toxic and less toxic N-methyl amino acid replacements.

Angiotensin II Antagonist: Negative Controls

The dramatic (>19-fold) reduction in antagonist potency observed when N-methylisoleucine is incorporated at position 5 of an angiotensin II analog [1] makes it an ideal negative control or 'silencing' mutation in SAR campaigns. This allows researchers to definitively map the functional importance of specific backbone NH groups in the angiotensin II peptide, providing a clear, data-driven benchmark for when N-methylation is detrimental.

Application
Selection Property
Validation Focus
Insulin analog backbone SAR studies
Partial agonism profile with N-methylisoleucine substitution
Receptor binding and lipogenesis endpoint comparison
Actinomycin D analog toxicity modulation studies
Fine-tuned in vivo toxicity endpoint via side-chain selection
Acute toxicity endpoint comparison to parent and N-methylleucine analogs
Angiotensin II antagonist negative control design
Position-specific activity reduction for backbone NH mapping
In vivo pressor response antagonism assay
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